Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core with ethyl, methyl, and trifluoromethyl substituents
Properties
IUPAC Name |
ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-3-19-11(18)9-10(12(13,14)15)16-8-6-7(2)4-5-17(8)9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWXJQZELANTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649777 | |
| Record name | Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874776-54-2 | |
| Record name | Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874776-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Experimental Conditions and Outcomes
| Parameter | Details |
|---|---|
| Starting materials | 2-Aminopyridine and substituted ynamides |
| Catalyst | Cu(OTf)2 (stoichiometric amount) |
| Solvent | Acetonitrile (MeCN) |
| Temperature | 60 °C |
| Atmosphere | Air (O2) |
| Reaction time | 12–24 hours |
| Yield | Moderate to good (up to 62% for model compounds) |
This method allows the introduction of various substituents, including electron-rich aryl groups, and can be adapted to incorporate trifluoromethyl substituents by using appropriately functionalized starting materials. The copper catalyst is essential for the reaction progress, and other copper salts or palladium cocatalysts were less effective or ineffective.
Mechanistic Insight
- Formation of a Cu-ketenimine complex from the ynamide and copper catalyst.
- Intramolecular nucleophilic attack by the pyridine nitrogen on the electrophilic carbon.
- Formation of a six-membered cuprous metallacycle intermediate.
- Reductive elimination of Cu(0) to release the imidazo[1,2-a]pyridine product.
This method is well-documented for synthesizing imidazo[1,2-a]pyridines with various substitutions, including carboxylate esters at position 3, which can be introduced via the ynamide or alkyne precursor.
Solvent- and Catalyst-Free Microwave-Assisted Condensation
An alternative and highly efficient method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation without the use of solvents or catalysts. This approach is notable for its simplicity, short reaction times, and high yields.
Typical Procedure
- Mix equimolar amounts of 2-aminopyridine and α-bromoketone in a sealed vial.
- Subject the mixture to microwave irradiation at 65 °C, 100–120 W power, and 1 bar pressure.
- Reaction time ranges from 15 to 20 minutes.
- After cooling, purify the crude product by column chromatography.
Reaction Yields and Conditions
| Entry | Solvent/Condition | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Toluene (thermal) | 8 | 51 |
| 2 | Ethanol (thermal) | 8 | 58 |
| 3 | Neat (thermal) | 60 | 80 |
| 4 | Neat (microwave) | 15 | 90 |
| 5 | Carbon tetrachloride (MW) | 8 | 57 |
| 6 | Water (MW) | 8 | 77 |
| 7 | Tetrahydrofuran (MW) | 8 | 73 |
The neat microwave-assisted reaction (entry 4) provides the highest yield (90%) in the shortest time (15 min), demonstrating the efficiency of this method.
Applicability to Trifluoromethyl-Substituted Compounds
By selecting α-bromoketones bearing trifluoromethyl groups, this method can be adapted to synthesize this compound. The 7-methyl substituent can be introduced via the 2-aminopyridine derivative used.
Functional Group Transformations and Ester Introduction
The ethyl carboxylate group at position 3 is typically introduced by using α-bromoesters or by subsequent esterification of the corresponding carboxylic acid derivatives.
Hydrolysis and Esterification
- Hydrolysis of imidazo[1,2-a]pyridine-3-carboxylate esters to carboxylic acids can be performed using lithium hydroxide in ethanol/water mixtures.
- Subsequent esterification with ethanol under acidic conditions or via coupling reagents (e.g., bis(2-oxo-3-oxazolidinyl)phosphonic chloride) yields the ethyl ester.
This stepwise approach allows for the preparation of various ester derivatives, including the ethyl ester in the target compound.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Copper-catalyzed heteroannulation | 2-Aminopyridine + ynamides + Cu(OTf)2 | 60 °C, MeCN, air, 12–24 h | Moderate to good yields; versatile | Requires copper catalyst; longer reaction time |
| Microwave-assisted condensation | 2-Aminopyridine + α-bromoketone | 65 °C, neat, microwave, 15–20 min | High yield; fast; solvent- and catalyst-free | Requires microwave equipment; substrate scope depends on α-bromoketone |
| Esterification/hydrolysis | Carboxylic acid derivatives + LiOH/EtOH or coupling reagents | Room temperature to reflux | Enables introduction of ethyl ester | Additional synthetic steps |
Research Findings and Practical Notes
- The copper-catalyzed method is mechanistically well-understood and allows for the incorporation of diverse substituents, including trifluoromethyl groups, by using appropriately functionalized starting materials.
- The microwave-assisted method offers a green chemistry approach with reduced reaction times and no need for solvents or catalysts, making it economically and environmentally attractive.
- Purification is typically achieved by column chromatography on silica gel or alumina, and products are characterized by NMR, IR, and HRMS techniques.
- The melting point of this compound is reported around 80–82 °C, confirming the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often occur at the imidazo[1,2-a]pyridine core, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridines, including ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, exhibit significant antimicrobial properties. These compounds have shown impressive nanomolar potency against Mycobacterium tuberculosis, targeting mycobacterial respiration by inhibiting the QcrB subunit of the cytochrome bc1:aa supercomplex . This mechanism suggests potential applications in treating tuberculosis and possibly other bacterial infections.
Cancer Research
The imidazo[1,2-a]pyridine framework is being explored for its anticancer properties. Compounds within this class have been evaluated as inhibitors of various kinases and as agents that disrupt tubulin polymerization, both of which are critical pathways in cancer cell proliferation and survival . this compound may be investigated for similar effects.
Drug Development
The compound has potential as a scaffold for the design of new drugs targeting specific receptors such as the human Constitutive Androstane Receptor (CAR). Recent studies have shown that modifications to the imidazo[1,2-a]pyridine structure can enhance receptor activation and reduce cytotoxicity, indicating a pathway for developing safer therapeutic agents .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods including molecular iodine-catalyzed reactions and ultrasonication strategies. These approaches not only facilitate the formation of the desired compound but also emphasize environmentally friendly practices in chemical synthesis .
Case Study 1: Antitubercular Activity
A study focused on the synthesis of deuterated imidazo[1,2-a]pyridine derivatives demonstrated enhanced metabolic stability and improved efficacy against Mycobacterium tuberculosis. The findings suggest that this compound could serve as a lead compound for developing next-generation antitubercular agents .
Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies have shown that imidazo[1,2-a]pyridine derivatives can inhibit the growth of various cancer cell lines. The efficacy was linked to their ability to interfere with critical signaling pathways involved in cell division and survival. This compound may be included in future studies to evaluate its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors, modulating various biochemical pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative-hypnotic drug with a similar imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic drug that also shares the imidazo[1,2-a]pyridine scaffold.
Rifaximin: An antibiotic with a related structure.
Uniqueness
Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for developing new therapeutic agents and materials .
Biological Activity
Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 874776-54-2) is a novel compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, including synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₁F₃N₂O₂
- Molecular Weight : 272.22 g/mol
- Melting Point : 80-82 °C
- Hazard Classification : Irritant
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including this compound, in combating multidrug-resistant tuberculosis (MDR-TB). The compound exhibits significant in vitro activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.14 μM for extensively drug-resistant strains .
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | 0.07 - 0.14 | MDR-TB |
| Other Imidazo[1,2-a]pyridine derivatives | ≤0.006 | Potent against Mtb |
Anticancer Activity
The compound's anticancer properties have also been investigated. In various assays targeting different cancer cell lines, this compound demonstrated non-cytotoxic behavior against normal cells while effectively inhibiting the proliferation of cancer cells. For instance, in studies involving prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, the compound showed promising results with an IC50 greater than 128 μM against VERO cells but significant activity against cancerous cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the C2 and C6 positions of the imidazo[1,2-a]pyridine scaffold significantly influence biological activity. Compounds with specific substituents have shown enhanced potency against both extracellular and intracellular Mtb strains. For example, one derivative with a chloro substituent at position C6 exhibited MIC values as low as 0.00045 μM against intracellular Mtb .
Study on Antitubercular Activity
In a comparative study of various imidazo[1,2-a]pyridine derivatives, this compound was evaluated alongside other synthesized compounds. The results indicated that while many derivatives showed promising anti-Mtb activity, this particular compound was among the most effective in inhibiting bacterial growth without significant cytotoxicity to host cells .
Evaluation Against Cancer Cell Lines
In another study focusing on its anticancer effects, this compound was tested against several cancer cell lines using the sulforhodamine B assay. The findings revealed that it effectively reduced cell viability in MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells while sparing non-tumorigenic MCF-12A cells, suggesting a selective toxicity profile beneficial for therapeutic applications .
Q & A
Q. What are the optimized synthetic routes for Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?
The compound is typically synthesized via multi-step protocols. A common approach involves:
- Friedel-Crafts acylation : Lewis acid-catalyzed reactions (e.g., AlCl₃) to introduce trifluoromethyl and acetyl groups, optimized for high yield (>80%) and purity by avoiding heterogeneous mixtures .
- Multi-step substitution : Starting from ethyl bromopyruvate and halogenated pyridines, followed by cyclization. For example, reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with ethyl bromopyruvate yields the core imidazo[1,2-a]pyridine scaffold with a reported yield of ~87% .
- Three-component reactions : Using 2-cyanoacetate derivatives and aryl aldehydes in aqueous conditions, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses .
Q. How is the molecular structure of this compound validated experimentally and computationally?
- X-ray crystallography : Single-crystal diffraction confirms bond lengths, angles, and spatial arrangement. For example, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate showed a planar imidazo-pyridine core with DFT-optimized structures matching experimental data .
- Spectroscopic methods : ¹H/¹³C NMR and IR identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and substituent positions .
- Computational validation : Density Functional Theory (DFT) calculates molecular electrostatic potentials and frontier orbitals to predict reactivity .
Q. What preliminary biological screening data exist for this compound?
While direct data on this compound is limited, structurally related derivatives show:
- Kinase inhibition : Analogous ethyl carboxylates (e.g., HS-173) act as PI3Kα inhibitors (IC₅₀ = 6.3 nM), validated via enzymatic assays .
- Antimicrobial activity : Imidazo[1,2-a]pyridines with trifluoromethyl groups exhibit antiplasmodial activity by targeting PfDHODH (IC₅₀ < 1 µM) .
- Cytoprotective effects : Derivatives with substituted amines demonstrate gastric ulcer protection in rodent models .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- DFT and molecular docking : Predict binding affinities to targets like PfDHODH or PI3Kα by analyzing electrostatic potential maps and HOMO-LUMO gaps. For example, trifluoromethyl groups enhance electron-withdrawing effects, stabilizing ligand-receptor interactions .
- QSAR modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl) with biological activity using datasets from analogs .
Q. What strategies resolve synthetic challenges, such as low yields or byproduct formation?
- Lewis acid optimization : Replace traditional catalysts (e.g., POCl₃) with milder alternatives (e.g., FeCl₃) to reduce side reactions in acylation steps .
- Purification protocols : Use column chromatography with gradient elution (hexane/EtOAc) to isolate the product from regioisomers, as seen in Friedel-Crafts syntheses .
- Scale-up adjustments : Substitute hazardous reagents (e.g., bromine) with safer alternatives (e.g., NBS) in halogenation steps while maintaining >85% yield .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
Q. What analytical techniques are critical for characterizing reaction intermediates?
Q. How can divergent synthesis approaches generate structurally diverse libraries?
- Core scaffold diversification : React the 3-carboxylate group with amines or hydrazines to form carboxamides or hydrazides, as demonstrated in antiulcer agent syntheses .
- Late-stage functionalization : Introduce aryl or heteroaryl groups via Suzuki-Miyaura coupling using boronate esters (e.g., methyl 7-borylimidazo[1,2-a]pyridine-3-carboxylate) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported yields for similar synthetic routes?
Variations arise from:
- Catalyst loading : Higher AlCl₃ concentrations (20 mol%) in Friedel-Crafts acylation improve conversion but may increase side reactions, necessitating trade-offs between yield and purity .
- Solvent polarity : Polar aprotic solvents (DMF) favor cyclization but may degrade acid-sensitive intermediates, whereas toluene offers better stability at lower yields .
Q. Why do some analogs show bioactivity while others are inert?
- Substituent positioning : The 7-methyl group may sterically hinder target binding, whereas 2-trifluoromethyl enhances hydrophobic interactions in PI3Kα inhibitors .
- Electronic effects : Electron-deficient cores (e.g., trifluoromethyl) improve affinity for enzymes with cationic active sites, as seen in PfDHODH inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
